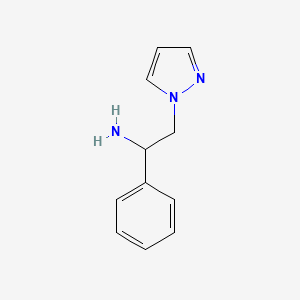

1-phenyl-2-(1H-pyrazol-1-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

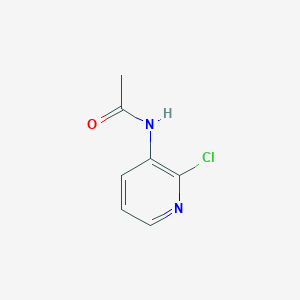

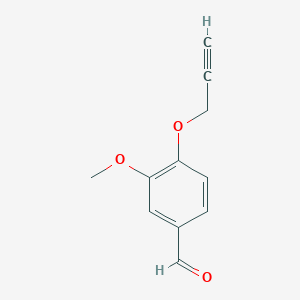

“1-phenyl-2-(1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C11H13N3 . It belongs to the class of organic compounds known as phenylpyrazoles .

Molecular Structure Analysis

The molecular structure of “1-phenyl-2-(1H-pyrazol-1-yl)ethanamine” can be represented by the SMILES stringNC(C1=CC=CC=C1)CN2N=CC=C2 . The InChI code for this compound is 1S/C11H13N3/c1-9(12)10-5-2-3-6-11(10)14-8-4-7-13-14/h2-9H,12H2,1H3 . Physical And Chemical Properties Analysis

“1-phenyl-2-(1H-pyrazol-1-yl)ethanamine” is a solid substance . Its molecular weight is 187.24 . The average mass is 260.163 Da and the mono-isotopic mass is 259.064301 Da .Scientific Research Applications

Supramolecular Chemistry

This compound is used in the study of supramolecular structures of pyrazoles . Understanding the supramolecular environment of crystal structures is necessary to facilitate designing molecules with desirable properties .

Crystal Structure Analysis

It is used in the synthesis and analysis of crystal structures . The study of crystal structures can help understand how small structural changes affect the supramolecular environment .

Quantum Theory of Atoms in Molecules (QTAIM)

This compound is used in QTAIM calculations . QTAIM is a model that describes the electronic structure of molecular systems in terms of regions of space bounded by zero-flux surfaces .

Nuclear Magnetic Resonance (NMR)

It is used in NMR studies . NMR is a spectroscopic technique to observe local magnetic fields around atomic nuclei .

Ligand in Iridium (III) Complexes

1-Phenyl-1H-pyrazole acts as a cyclometallated ligand in the preparation of new heteroleptic iridium (III) complexes . These complexes have applications in various fields including catalysis, luminescence, and medicinal chemistry .

Synthesis of Bioactive Chemicals

Pyrazoles, including 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, are frequently used as scaffolds in the synthesis of bioactive chemicals . These chemicals have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Androgen Receptor Antagonists

Derivatives of this compound have been evaluated as androgen receptor antagonists . Androgen receptor antagonists are drugs that bind to the androgen receptor and inhibit the action of androgens .

Green Synthesis

This compound is used in green synthesis . Green synthesis is a method of synthesizing chemical compounds in an environmentally friendly way .

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1-phenyl-2-pyrazol-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11(9-14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAQXOGGRSONDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390035 |

Source

|

| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |

CAS RN |

248250-51-3 |

Source

|

| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)